2-oxo-2H-1-Benzothiopyran-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1014-15-9 |
|---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-oxothiochromene-3-carboxamide |
InChI |
InChI=1S/C10H7NO2S/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12) |
InChI Key |
AJJLRYTXNKODIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)S2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Oxo 2h 1 Benzothiopyran 3 Carboxamide
Foundational Synthetic Routes to the 2H-1-Benzothiopyran-2-one Core
The synthesis of the 2H-1-benzothiopyran-2-one scaffold, also known as thiocoumarin, is a critical first step. Several classical and modern synthetic strategies are employed to achieve this, primarily involving the formation of the sulfur-containing heterocyclic ring.
Cyclocondensation Reactions in 2H-1-Benzothiopyran-2-one Formation
Cyclocondensation reactions, which involve the joining of two or more molecules to form a ring, are a cornerstone in the synthesis of heterocyclic systems. For thiocoumarins, these reactions typically involve the condensation of a thiophenol derivative with a suitable three-carbon component. A prominent example is the Knoevenagel condensation, a versatile method for carbon-carbon bond formation. researchgate.net In a manner analogous to coumarin (B35378) synthesis, this reaction can involve the condensation of a 2-mercaptobenzaldehyde (B1308449) or related derivative with an active methylene (B1212753) compound, such as malonic acid or its esters, followed by spontaneous or catalyzed cyclization to yield the 2H-1-benzothiopyran-2-one core. researchgate.net
These reactions are often catalyzed by a base or acid and proceed through an initial condensation followed by an intramolecular ring-closing step (cyclization), which expels a small molecule like water or alcohol.
Table 1: Examples of Cyclocondensation Approaches
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
| 2-Mercaptobenzaldehyde | Malononitrile | Base (e.g., Piperidine) | 3-Cyano-2-imino-2H-1-benzothiopyran |
| Thiophenol | Diethyl malonate | Strong Base / Heat | 4-Hydroxy-2H-1-benzothiopyran-2-one |
| 2-Mercaptobenzoic acid | Acetic Anhydride | Heat | 2H-1-Benzothiopyran-2-one |
Intramolecular Cyclization Strategies for the Thiopyran Ring System
Intramolecular cyclization involves the formation of the thiopyran ring from a single, pre-assembled precursor molecule. This strategy offers excellent control over regiochemistry. A classic approach is the Friedel-Crafts type intramolecular acylation or alkylation. mdpi.com In this method, a precursor such as a (phenylthio)acrylic acid or its derivative is treated with a strong acid or Lewis acid catalyst. The reaction promotes the electrophilic attack of the acrylic acid moiety onto the benzene (B151609) ring, leading to the closure of the thiopyranone ring.
Another powerful method is the intramolecular Aldol reaction. For instance, a 3-[(2-benzoylphenyl)sulfanyl]-3-oxopropanoate ester can undergo base-catalyzed intramolecular condensation to produce a highly substituted 2H-1-benzothiopyran-2-one derivative. thieme-connect.de This pathway demonstrates the versatility of using functionalized thiophenols as platforms for building the core scaffold. thieme-connect.de
Table 2: Intramolecular Cyclization Strategies
| Precursor Molecule | Catalyst/Reagent | Reaction Type |
| 3-(Phenylthio)acrylic acid | Polyphosphoric Acid (PPA) | Friedel-Crafts Acylation |
| Ethyl 3-[(2-benzoylphenyl)sulfanyl]-3-oxopropanoate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aldol Condensation |
| S-Phenyl 3-chloropropanethioate | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation |
Rearrangement Reactions Leading to the Core Scaffold
While less common than cyclocondensation or intramolecular cyclization, rearrangement reactions can also lead to the formation of the thiocoumarin skeleton. One such pathway involves the thermal rearrangement of allyl phenyl sulfides. thieme-connect.de This reaction, often conducted in the presence of a high-boiling solvent like quinoline (B57606), can lead to intermediates that, upon subsequent oxidation and cyclization, could potentially form the 2H-1-benzothiopyran-2-one structure. However, these routes are often multistep and may lack the efficiency and directness of other foundational methods.
Targeted Synthesis of 2-oxo-2H-1-Benzothiopyran-3-carboxamide and its Direct Precursors
Once the 2H-1-benzothiopyran-2-one core is established, the next phase is the introduction and modification of substituents, specifically the formation of the carboxamide group at the 3-position.
Carboxamide Formation Reactions at the 3-Position
The synthesis of the 3-carboxamide derivative typically proceeds from a precursor containing a carboxylic acid or an ester group at the 3-position. The conversion of a carboxylic acid to a carboxamide is a standard transformation in organic synthesis. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine. nih.gov
Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple the carboxylic acid with an ammonia source in a one-pot procedure. These methods are efficient and proceed under mild conditions, making them suitable for complex molecules. nih.gov The direct aminolysis of a 3-alkoxycarbonyl (ester) derivative with ammonia can also yield the desired carboxamide, often requiring heat or catalysis.
Table 3: Methods for Carboxamide Formation at the 3-Position
| Starting Material | Reagents | Intermediate |
| 2-Oxo-2H-1-benzothiopyran-3-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | Acyl Chloride |
| 2-Oxo-2H-1-benzothiopyran-3-carboxylic acid | EDC, HOBt, NH₃ | Activated Ester |
| Ethyl 2-oxo-2H-1-benzothiopyran-3-carboxylate | NH₃ / Heat | N/A |
Multistep Synthetic Pathways and Intermediate Characterization
A complete synthetic route to this compound is inherently a multistep process that combines the strategies outlined above. A logical and efficient pathway begins with the synthesis of a key intermediate, ethyl 2-oxo-2H-1-benzothiopyran-3-carboxylate. This intermediate can be prepared via the cyclocondensation of a substituted thiophenol with diethyl malonate.
Once the 3-carboxylate intermediate is synthesized and purified, it can be hydrolyzed under basic conditions (e.g., using NaOH) to yield 2-oxo-2H-1-benzothiopyran-3-carboxylic acid. The final step involves the conversion of this carboxylic acid to the target carboxamide using one of the standard amidation protocols described previously. nih.gov
Throughout such a multistep synthesis, the characterization of intermediates is crucial to ensure the success of each step. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the carbon-hydrogen framework and the presence of specific functional groups.
Infrared (IR) Spectroscopy: This technique is vital for identifying key functional groups, such as the carbonyl (C=O) stretch of the lactone and the carboxamide, and the N-H stretches of the amide.
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its elemental composition.
Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions and assess the purity of the products. researchgate.net
Advanced and Sustainable Synthetic Protocols
Modern synthetic strategies increasingly prioritize sustainability, efficiency, and atom economy. The development of advanced protocols, including those inspired by green chemistry principles, has provided powerful tools for the synthesis of complex heterocyclic compounds like this compound.
Green chemistry aims to minimize the environmental impact of chemical processes by reducing waste and avoiding the use of hazardous substances. eurekalert.org These principles have been successfully applied to the synthesis of the analogous coumarin derivatives, with methodologies that are directly relevant to their thiocoumarin counterparts. eurekalert.orgeurekaselect.com Green synthesis methods often lead to enhanced reaction performance, including better product yields, higher purity, and reduced energy consumption compared to conventional approaches. eurekalert.orgeurekaselect.com
Key green chemistry techniques applicable to this scaffold include:
Ultrasonic and Microwave Irradiation: These energy-efficient techniques can significantly accelerate reaction rates. eurekalert.orgkjscollege.com Ultrasound-mediated synthesis, for instance, offers high conversion rates in short time frames by generating high pressure and temperature through acoustic cavitation. nih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent, or in environmentally benign solvents like water or ethanol (B145695), is a cornerstone of green chemistry. researchgate.netijcce.ac.ir Solvent-free Wittig reactions have been shown to produce functionalized coumarins in high yields and short reaction times. ijcce.ac.irijcce.ac.ir
Use of Recyclable Catalysts: The development of recyclable catalysts, such as Brønsted acidic ionic liquids, provides an eco-friendly pathway for synthesizing coumarin cores under ambient, solvent-free conditions. rsc.org
Some synthetic routes for thiocoumarins have been specifically designed to follow green chemistry principles, resulting in more efficient, faster, and selective reactions. mdpi.com
Catalysis is fundamental to modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater selectivity. For the synthesis of the closely related coumarin scaffold, a variety of catalytic systems have been developed. These include palladium-catalyzed protocols for direct synthesis and functionalization. mdpi.com The use of a minimal loading of a reusable catalyst in a green solvent like ethanol demonstrates a simple and efficient methodology. researchgate.net
In the synthesis of thiocoumarins specifically, Lewis acid-catalyzed reactions under microwave irradiation have been described as efficient, selective, and clean. mdpi.comnih.gov Furthermore, innovative catalyst-free tandem reactions, such as a Michael addition followed by decarboxylation, have been developed to afford 4-substituted thiocoumarins, highlighting a move towards even more streamlined and sustainable processes. nih.gov
| Catalyst Type | Reaction Example (Analogous/Direct) | Advantages | Source(s) |
| Palladium Complexes | Pd(OAc)₂-catalyzed hydroarylation of alkynes | Direct synthesis of coumarin skeleton | mdpi.com |
| Lewis Acids | Versatile synthesis of thiocoumarins | Efficient, selective, fast, clean (with microwave) | mdpi.comnih.gov |
| Ionic Liquids | [MBSPy][HSO₄] catalyzed Pechmann condensation | Eco-friendly, recyclable, solvent-free conditions | rsc.org |
| Catalyst-Free | Tandem Michael addition/decarboxylation | Simplicity, avoids catalyst cost/removal | nih.gov |
This table is interactive. Click on the headers to sort.
Alternative energy sources are a key component of advanced synthetic protocols. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that significantly enhances the speed and efficiency of chemical reactions. wisdomlib.orgnih.gov This technique has been widely applied to the synthesis of various heterocycles, including coumarins, benzothiazoles, and thiophenes, with principles directly applicable to this compound. kjscollege.comresearchgate.netnih.gov The primary advantages of microwave irradiation include a dramatic reduction in reaction times, improved product yields, and often cleaner reaction profiles. wisdomlib.org For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives using microwave irradiation resulted in quantitative yields and excellent purities in a fraction of the time required by conventional heating. wisdomlib.org Thiocoumarins have been specifically prepared using microwave irradiation in versatile Lewis acid-catalyzed reactions. mdpi.comnih.gov
While high-pressure synthesis is a valuable technique, an alternative approach involves using ultrasound irradiation, which generates localized high-pressure (around 18,000 atomic pressures) and high-temperature conditions through acoustic cavitation, effectively accelerating chemical transformations. nih.gov
Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | wisdomlib.orgnih.govnih.gov |
| Product Yield | Moderate to Good | Good to Excellent | wisdomlib.orgnih.gov |
| Purity | Often requires extensive purification | Higher purity, fewer by-products | wisdomlib.org |
| Energy Efficiency | Lower | Higher (targeted heating) | eurekalert.org |
| Work-up | Often complex | Simpler | wisdomlib.org |
This table is interactive. Click on the headers to sort.
Derivatization Strategies and Analogue Synthesis
The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Strategies focus on modifying the carboxamide side chain (N-substitution) and making substitutions on the fused heterocyclic ring system.
Modification of the carboxamide group is a common and effective derivatization strategy. A variety of N-substituted analogues have been synthesized, often by reacting a precursor with different amines or their equivalents. For the analogous benzopyran (coumarin) system, N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives have been prepared from semicarbazones or thiosemicarbazones reacting with carbon suboxide. nih.gov Another common method involves the condensation of 3-aminocoumarin (B156225) with various substituted aromatic acid chlorides to yield N-substituted (2-oxochromen-3-yl)benzamides. researchgate.net These principles are directly applicable to the synthesis of N-substituted variants of this compound. Indeed, the synthesis of N-(2-Dialkylaminoethyl)-2-oxo-2H-1-benzo(thio)pyran-3-carboxamidines has been reported, demonstrating direct derivatization on the target scaffold. researchgate.net
Table: Examples of N-Substituted Analogues and Synthetic Precursors
| N-Substituent Type | Precursor 1 | Precursor 2 | Synthetic Method | Source(s) |
|---|---|---|---|---|
| N-Aryl | 3-Aminocoumarin | Substituted Benzoyl Chloride | Condensation | researchgate.netnih.gov |
| N-Alkyl/Aryl (from semicarbazone) | Semicarbazones | Carbon Suboxide | Cyclocondensation | nih.gov |
| N-(2-Dialkylaminoethyl) (amidine) | 2-oxo-2H-1-benzo(thio)pyran-3-carbonitrile | N,N-Dialkylethylenediamine | Pinner reaction (inferred) | researchgate.net |
This table is interactive. Click on the headers to sort.
Altering the core heterocyclic structure by adding substituents to the benzene or thiopyran rings is a key strategy for creating structural diversity. The isosteric replacement of a benzene ring with a thiophene (B33073) ring is a widely used approach in medicinal chemistry to develop new analogues. nih.gov
For the thiopyran portion of the scaffold, catalyst-free tandem reactions involving Michael addition have been used to introduce indole (B1671886) substituents at the 4-position, leading to 3,4-dihydrothiocoumarin derivatives. nih.gov For the benzene portion, functionalization can be achieved through various aromatic substitution reactions. For example, in the analogous coumarin series, 7-mercapto-4-methyl coumarin can be synthesized and subsequently reacted at the thiol group, demonstrating a method for introducing functionality onto the benzene ring. nih.gov More advanced techniques, such as palladium-catalyzed C-H arylation, have been used to install a wide range of aryl and heteroaryl substituents at the C3 position of the related benzofuran (B130515) scaffold, providing a template for potential C-H functionalization strategies on the thiopyran ring. mdpi.com The synthesis of more complex, fused systems, such as thiopyrano[3,2-c] nih.govbenzothiopyran-5(2H)-one, also demonstrates the reactivity of the thiocoumarin core toward building further complexity. nih.gov
Isosteric Replacements within the this compound Skeleton
Isosteric replacement is a crucial strategy in drug design, involving the substitution of an atom or a group of atoms with another that possesses similar physical or chemical properties. This approach is employed to enhance a compound's biological activity, selectivity, and pharmacokinetic profile, or to reduce its toxicity. In the context of the this compound skeleton, several isosteric replacements can be envisaged to modulate its properties.
One of the primary isosteric replacements involves the heteroatom in the pyran-like ring. The sulfur atom in the 1-benzothiopyran-2-one system can be replaced with other heteroatoms, such as oxygen or selenium, to generate the corresponding coumarin (2-oxo-2H-1-benzopyran-3-carboxamide) or selenocoumarin derivatives, respectively. This modification significantly impacts the electronic and steric characteristics of the heterocyclic ring. For instance, the synthesis of the oxygen isostere, coumarin-3-carboxamides, is well-documented and often achieved through the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, followed by cyclization. researchgate.net Similarly, N-substituted 2-oxo-(2H)1-benzopyran-3-carboxamide derivatives have been synthesized from semicarbazones or thiosemicarbazones and carbon suboxide. nih.gov
Another key site for isosteric modification is the carbonyl group at the 2-position. This group can be replaced with a thiocarbonyl group (C=S) to yield 2-thioxo-2H-1-benzothiopyran-3-carboxamide derivatives. This transformation alters the hydrogen-bonding capacity and electronic properties of the lactam/thiolactam portion of the molecule. The synthesis of such thiocoumarin derivatives often involves the thionation of the corresponding 2-oxo precursor using reagents like Lawesson's reagent. nih.gov
The carboxamide functional group at the 3-position also presents opportunities for isosteric replacement. The amide moiety can be substituted with other functional groups that mimic its size, shape, and hydrogen-bonding capabilities. Common isosteres for the carboxamide group include tetrazoles, oxadiazoles, and triazoles. These five-membered heterocyclic rings can act as bioisosteres of the amide, offering improved metabolic stability and altered pharmacokinetic properties. For example, the synthesis of coumarin-3-carboxamides containing a triazole ring has been reported. researchgate.net
Furthermore, isosteric replacements can be extended to the benzene ring of the benzothiopyran scaffold. The introduction of nitrogen atoms to form pyridine-fused systems, such as thiopyrano[x,y-z]pyridines, represents a common strategy to modulate the compound's properties. The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxamides, a nitrogen isostere of the coumarin system, has been explored for various biological applications. researchgate.net
The following table summarizes the potential isosteric replacements within the this compound skeleton:
| Original Group | Isosteric Replacement | Resulting Scaffold | Potential Impact |
| Sulfur (in thiopyran ring) | Oxygen | 2-oxo-2H-1-benzopyran-3-carboxamide (Coumarin) | Altered electronics and steric bulk |
| Carbonyl (at C2) | Thiocarbonyl | 2-thioxo-2H-1-benzothiopyran-3-carboxamide | Modified hydrogen bonding and electronics |
| Carboxamide (at C3) | Tetrazole, Oxadiazole, Triazole | 3-(Tetrazol-5-yl)-2H-1-benzothiopyran-2-one | Improved metabolic stability, altered pharmacokinetics |
| Benzene Ring | Pyridine Ring | Thiopyrano[x,y-z]pyridin-2-one derivatives | Modified solubility and target interactions |
These isosteric modifications provide a powerful tool for medicinal chemists to fine-tune the properties of the this compound scaffold for various therapeutic applications.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Oxo 2h 1 Benzothiopyran 3 Carboxamide Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 2-oxo-2H-1-benzothiopyran-3-carboxamide derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within the molecule.
In ¹H NMR spectra of these derivatives, the aromatic protons of the benzothiopyran ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are influenced by the substitution pattern on the benzene (B151609) ring. The proton at position 4 of the thiopyran ring is often observed as a distinct singlet further downfield due to the deshielding effect of the adjacent carbonyl group and the aromatic system. The protons of the carboxamide group (-CONH₂) typically present as two broad singlets, the chemical shifts of which can be sensitive to solvent and temperature, indicating their involvement in hydrogen bonding.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the lactone (C-2) is characteristically found at a low field, often around δ 160-165 ppm. The carbon of the carboxamide group also appears in the downfield region. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.
Conformational analysis of N-substituted derivatives can also be investigated using NMR techniques. mdpi.com The presence of rotational isomers (rotamers) around the amide C-N bond can lead to the duplication of NMR signals, particularly at low temperatures. mdpi.com Dynamic NMR experiments can be employed to study the kinetics of this rotation and determine the energy barrier between the different conformations. mdpi.com For instance, the observation of distinct sets of signals for the s-trans and s-cis conformers at reduced temperatures allows for the determination of their relative populations and the free energy of activation for their interconversion. mdpi.com
Below is a representative table of expected ¹H NMR chemical shifts for the parent compound, this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | m |
| H-4 | ~8.6 | s |
| -NH₂ | Variable | br s |
This table is interactive and can be sorted by clicking on the column headers.
Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the identification of functional groups present in this compound derivatives. researchgate.net The vibrational modes of the molecule provide a characteristic fingerprint that confirms its identity and structural features. mdpi.com
The IR spectra of these compounds are dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The lactone carbonyl (C=O) typically exhibits a strong absorption in the range of 1700-1740 cm⁻¹, while the amide carbonyl (C=O) of the carboxamide group appears at a lower frequency, generally between 1650 and 1690 cm⁻¹. The exact positions of these bands can be influenced by electronic effects of substituents and hydrogen bonding.
The N-H stretching vibrations of the primary amide group give rise to two characteristic bands in the region of 3100-3500 cm⁻¹. The C-S stretching vibration of the thiopyran ring is typically weaker and appears in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations are also observed at their expected frequencies.
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The symmetric stretching of the C=C bonds in the aromatic ring often gives a strong Raman signal. The C-S bond, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.
A summary of key IR absorption frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3100 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Lactone C=O | Stretch | 1700 - 1740 |
| Amide C=O | Stretch | 1650 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
This table is interactive and can be sorted by clicking on the column headers.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentology
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound derivatives. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound.
The fragmentation patterns observed in the mass spectrum, often studied using tandem mass spectrometry (MS/MS), provide valuable structural information. nih.gov The fragmentation of this compound derivatives under electron ionization (EI) or electrospray ionization (ESI) typically involves characteristic losses of small neutral molecules.
Common fragmentation pathways include the loss of the carboxamide group as a radical or the elimination of carbon monoxide (CO) from the lactone ring. The benzothiopyran ring can also undergo retro-Diels-Alder reactions or cleavage to produce characteristic fragment ions. A detailed analysis of these fragmentation pathways can help to confirm the connectivity of the molecule and the position of substituents. sciepub.com
For example, a common fragmentation pattern for carboxamide-containing compounds involves the cleavage of the C-C bond adjacent to the carbonyl group. nih.gov In the case of this compound, this could lead to the formation of a stable benzothiopyrylium cation.
A table of expected HRMS data for the parent compound is provided below.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₀H₈NO₂S | - |
| [M+Na]⁺ | C₁₀H₇NNaO₂S | - |
This table is interactive and can be sorted by clicking on the column headers.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for this compound derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles. nih.gov
In the crystal structures of this compound and its derivatives, hydrogen bonding plays a significant role. scispace.com The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of extended networks of intermolecular hydrogen bonds. researchgate.net These interactions can take the form of dimers, chains, or more complex three-dimensional architectures. scispace.com
In addition to hydrogen bonding, other intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O interactions can also be important in directing the crystal packing. mdpi.com A detailed analysis of these interactions is essential for understanding the solid-state properties of these materials.
A representative table of crystallographic data for a hypothetical derivative is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| β (°) | - |
| V (ų) | - |
| Z | 4 |
This table is interactive and can be sorted by clicking on the column headers.
Chiroptical Spectroscopy for Enantiomeric Characterization of Stereoisomers
For chiral derivatives of this compound, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for characterizing the enantiomers. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure and provides a unique fingerprint for each enantiomer. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of a stereocenter, often by comparison with the spectra of related compounds of known configuration or with theoretical calculations. unimi.it
The separation of enantiomers is typically achieved using chiral chromatography. mdpi.com Once separated, the chiroptical properties of each enantiomer can be measured to confirm their enantiomeric purity and to assign their absolute configurations. mdpi.com The development of reliable methods for the enantiomeric characterization of chiral this compound derivatives is crucial for applications where stereochemistry is important.
Computational Chemistry and Cheminformatics Investigations of 2 Oxo 2h 1 Benzothiopyran 3 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules from first principles. These methods are crucial for predicting the intrinsic properties of compounds like 2-oxo-2H-1-Benzothiopyran-3-carboxamide.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds related to the this compound scaffold, DFT calculations, often using the B3LYP/6-311G(d,p) or similar basis sets, are performed to determine optimized molecular geometry and predict reactivity. researchgate.netmaterialsciencejournal.orgmdpi.com These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to its chemical behavior.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.comresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.commdpi.com
Analysis of these orbitals helps to identify sites of charge transfer within the molecule. researchgate.net From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. mdpi.com These include ionization potential, electron affinity, chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.commdpi.com A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a smaller gap. mdpi.com These descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions.
Table 1: Quantum Chemical Reactivity Descriptors (Illustrative for Thiophene (B33073) Derivatives)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Chemical Hardness (η) | -0.5 (EHOMO − ELUMO) | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Inverse of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | μ² / 2η (where μ is electronic chemical potential) | Propensity to accept electrons |
Data derived from principles outlined in cited research. mdpi.commdpi.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method uses scoring functions to estimate the binding affinity, often expressed in kcal/mol, which helps in ranking potential drug candidates. nih.gov For various heterocyclic compounds, including those with quinoline (B57606) and benzothiophene (B83047) cores, docking studies have successfully predicted binding affinities against targets like cancer-related proteins and receptors in the endocannabinoid system. nih.govnih.govnih.govnih.gov
The results of these simulations provide a binding score that quantifies the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov For example, docking studies on N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides against the Epidermal Growth Factor Receptor (EGFR) yielded docking scores greater than -7.944 kcal/mol, suggesting efficient binding. nih.gov These predictions are crucial for identifying promising lead compounds for further development.
Table 2: Example Binding Affinities of Related Heterocyclic Compounds with Protein Targets
| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a (Anticancer peptide) | -6.1 | nih.gov |
| Oxoquinoline-carboxamide derivative | EGFR (Epidermal Growth Factor Receptor) | -8.839 | nih.gov |
| Oxoquinoline-carboxamide derivative | Carbonic Anhydrase | -5.337 | nih.gov |
| 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivative | CB1 Cannabinoid Receptor | - | nih.gov |
Note: Binding affinities are for structurally related compounds and serve to illustrate the application of the technique.
Beyond predicting binding affinity, molecular docking provides a detailed profile of the specific interactions between the ligand and the amino acid residues in the protein's active site. nih.gov These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
For instance, docking studies of oxoquinoline derivatives with the EGFR active site revealed hydrogen bond interactions with key residues like Asp855 and Thr854. nih.gov Similarly, interactions with carbonic anhydrase involved hydrogen bonds with Gln92, Gln67, and Thr200. nih.gov Understanding this interaction profile is vital for rational drug design, as it allows for chemical modifications to the ligand to enhance its binding potency and selectivity for the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are responsible for the changes in their biological activities.
The QSAR modeling process involves generating a set of numerical descriptors that characterize the molecular structure. These can be 2D or 3D descriptors, encompassing constitutional, topological, electronic, and physicochemical properties. nih.gov Using statistical methods or machine learning algorithms, a model is then built to relate these descriptors to the observed biological activity. nih.gov Such models can reliably predict the pharmacological efficacy of new, unsynthesized compounds. nih.gov QSAR studies have been successfully applied to derivatives of quinoline and indole (B1671886) to design more potent inhibitors of specific biological targets, demonstrating the utility of this approach in drug discovery. nih.govsemanticscholar.org
Development of Predictive Models for Biological Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. For complex heterocyclic systems like benzothiopyran derivatives, QSAR models are instrumental in predicting the potency of new analogs, thereby prioritizing synthetic efforts.
A notable example of QSAR analysis on a related scaffold involves a set of benzothiopyranoindazole (BTPI) analogs, which were investigated for their anti-cancer activities. nih.gov In this study, molecular dynamics (MD) simulations were used to determine the global low-energy intercalation thermodynamic properties of 14 BTPI analogs with DNA. These properties were then employed as descriptors in a QSAR analysis. The study revealed that the free-space binding (intercalation) energies alone were not sufficient to yield a significant QSAR model. However, a highly significant correlation was achieved when the free-space binding energy was combined with the aqueous desolvation energy of the intercalation complex. This indicates that for these benzothiopyran-containing compounds, both the direct interaction with the target (DNA) and the energetic cost of removing the compound and its binding site from their aqueous environment are critical determinants of biological activity.
The optimal QSAR model in the study of BTPI analogs was achieved when both the ligand and the DNA model were treated as charged entities, with a molecular dielectric constant of 40 used in the force field. The desolvation energy was calculated using a hydration-shell model. The resulting QSAR equation highlighted that anti-cancer activity could be enhanced by increasing the intercalating free-space binding energy and/or by decreasing the unfavorable loss of hydration energies upon complex formation. nih.gov
Similarly, 3D-QSAR studies on coumarin (B35378) derivatives, the oxygen analogs of benzothiopyrans, have successfully been used to build predictive models for their activity as inhibitors of enzymes like Cyclin-Dependent Kinase 9 (CDK9). nih.gov These models, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. For instance, a CoMFA model for coumarin-based CDK9 inhibitors yielded a Q² value of 0.52 and an R² value of 0.999, while the CoMSIA model gave a Q² of 0.606 and an R² of 0.998, indicating robust and predictive models. nih.gov Such approaches could be directly applied to a series of this compound derivatives to guide the design of more potent analogs.
| QSAR Model Type | Scaffold | Key Descriptors/Fields | Statistical Significance (Example) | Biological Target |
| 2D-QSAR | Benzothiopyranoindazole Analogs | Free-space binding energy, Aqueous desolvation energy | Highly significant correlation nih.gov | DNA Intercalation (Anti-cancer) |
| 3D-QSAR (CoMFA) | Coumarin Derivatives | Steric and electrostatic fields | Q² = 0.52, R² = 0.999 nih.gov | CDK9 (Anti-cancer) |
| 3D-QSAR (CoMSIA) | Coumarin Derivatives | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | Q² = 0.606, R² = 0.998 nih.gov | CDK9 (Anti-cancer) |
Mechanistic Insights from QSAR Descriptors
For this compound, this would imply that modifications to the molecule that enhance its ability to favorably interact with a hydrophobic pocket in a target protein, while minimizing the energetic penalty of desolvation, would likely lead to increased potency. The carboxamide group itself provides a key hydrogen bonding motif, and QSAR models could quantify the importance of this interaction relative to the properties of the benzothiopyran core and other substituents.
In 3D-QSAR studies, the contour maps provide a visual representation of these mechanistic insights. For example, in the study of coumarin-based CDK9 inhibitors, the CoMSIA contour maps might reveal that bulky, electropositive substituents are favored in a particular region of the molecule, corresponding to a deep, hydrophobic pocket in the enzyme's active site that is lined with acidic residues. Conversely, regions where steric bulk is disfavored would be highlighted, indicating potential clashes with the protein. These visual cues are invaluable for medicinal chemists to rationally design new compounds with improved activity. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time, providing detailed information about their conformational flexibility and their dynamic interactions with biological macromolecules. For a molecule like this compound, MD simulations can elucidate its preferred three-dimensional shapes (conformational landscape) and how it binds to and unbinds from a target protein.
Studies on related coumarin derivatives have effectively used MD simulations to understand their binding modes and the stability of the resulting protein-ligand complexes. For instance, MD simulations of Mannich-based 4-hydroxy coumarin derivatives targeting bacterial tyrosine kinase were run for 100 nanoseconds to assess the stability of the docked poses. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the course of the simulation can reveal whether the ligand remains stably bound in the active site and which parts of the complex are most flexible.
Applying this methodology to this compound would involve docking the compound into a relevant biological target, followed by extensive MD simulations of the resulting complex. This would allow researchers to:
Assess the stability of the binding pose: Does the compound remain in the predicted orientation, or does it drift or even dissociate?
Identify key intermolecular interactions: Which amino acid residues are most important for binding, and what is the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking)?
Understand the role of conformational changes: Does the protein or the ligand change its shape upon binding, and how does this affect the interaction?
Estimate binding free energies: Using techniques like MM/PBSA or MM/GBSA, the free energy of binding can be calculated from the MD simulation snapshots, providing a more accurate prediction of potency than docking scores alone.
These computational approaches, from the development of predictive QSAR models to the detailed atomic-level insights from molecular dynamics simulations, are critical for advancing the understanding and therapeutic potential of this compound and its derivatives. By leveraging the power of in silico methods, researchers can accelerate the design-synthesis-testing cycle and more efficiently identify novel drug candidates.
Molecular and Cellular Biological Activity Studies of 2 Oxo 2h 1 Benzothiopyran 3 Carboxamide
Enzyme Inhibition Studies and Mechanistic Elucidation
The core structure of 2-oxo-2H-1-benzothiopyran-3-carboxamide, known as a thiocoumarin, is recognized for its potential as an enzyme inhibitor. nih.gov Research into related coumarin (B35378) and thiocoumarin derivatives has revealed a range of enzyme-inhibiting activities.
Cyclooxygenase (COX) Inhibition and Isomer Selectivity
Topoisomerase Inhibition
The potential for 2-oxo-2H-1-benzopyran-3-carboxamide and its derivatives to act as topoisomerase inhibitors is an area of interest, given that other benzopyran derivatives have been shown to interact with this enzyme. For instance, phenoxodiol, a synthetic derivative of the isoflavone (B191592) daidzein (B1669772) which contains a benzopyran moiety, has been identified as a specific inhibitor of topoisomerase II. nih.gov It acts by stabilizing the cleavable complex, a mechanism common to many anticancer drugs. nih.gov This suggests that the benzopyran and, by extension, the benzothiopyran scaffold, could be a starting point for the design of new topoisomerase inhibitors.
Acetylcholinesterase Inhibition
Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamides, which are structurally related to the benzothiopyran-3-carboxamide core, have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE). researchgate.net Some of these compounds exhibited inhibitory activities higher than or comparable to the established drug donepezil. researchgate.net This line of research highlights the potential of the carboxamide moiety attached to a bicyclic heteroaromatic ring system in the development of novel AChE inhibitors for conditions like Alzheimer's disease.
Other Enzyme Modulations (e.g., Alkaline Phosphatase)
The broader family of heterocyclic carboxamides has been investigated for the inhibition of various other enzymes. For example, pyrazolo-oxothiazolidine derivatives have been identified as potent inhibitors of alkaline phosphatase (ALP). nih.govmdpi.com While structurally distinct from this compound, this demonstrates that carboxamide-containing heterocyclic compounds can effectively inhibit this class of enzymes. Thiocoumarins, the parent scaffold of the target compound, have also been investigated as inhibitors of carbonic anhydrase, further underscoring the potential for this class of molecules to interact with a variety of enzymes. nih.govacs.orgacs.org
Antiproliferative and Apoptotic Investigations in Cellular Models
The anticancer potential of compounds based on the coumarin-3-carboxamide and related benzothiazole (B30560) scaffolds has been a significant area of research.
Effects on Cancer Cell Lines and Growth Inhibition
A series of novel coumarin-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activities, showing particular promise. nih.gov Specifically, certain fluorinated benzamide (B126) derivatives of coumarin-3-carboxamide were found to be highly potent against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. nih.gov The activity of these compounds was comparable to the standard anticancer drug doxorubicin, with some derivatives showing low cytotoxicity against normal cell lines, indicating a degree of selectivity for cancer cells. nih.gov
Molecular docking studies for these coumarin-3-carboxamides suggested that they may exert their anticancer effects by binding to the active site of casein kinase 2 (CK2), an enzyme known to be involved in cell growth and proliferation. nih.gov Similarly, various benzothiazole derivatives, which also feature a bicyclic system containing sulfur and nitrogen, have demonstrated significant antiproliferative activity in pancreatic cancer and paraganglioma cell lines. nih.govnih.gov Some of these compounds showed synergistic effects when combined with existing chemotherapeutic agents like gemcitabine. nih.gov
The following table summarizes the in vitro cytotoxic activity of selected coumarin-3-carboxamide derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 4-fluoro benzamide derivative (14b) | HepG2 | 4.85 |
| 4-fluoro benzamide derivative (14b) | HeLa | 0.75 |
| 2,5-difluoro benzamide derivative (14e) | HepG2 | 2.62 |
| 2,5-difluoro benzamide derivative (14e) | HeLa | 0.39 |
| Doxorubicin (Positive Control) | HepG2 | 1.02 |
| Doxorubicin (Positive Control) | HeLa | 0.43 |
Data sourced from a study on coumarin-3-carboxamide derivatives. nih.gov
Induction of Apoptosis Pathways and Cell Cycle Arrest
The capacity of thiocoumarin-related structures to influence cell proliferation through the induction of apoptosis and disruption of the cell cycle is an area of active investigation. Studies on structurally similar benzothieno[3,2-b]pyran derivatives have provided insights into potential mechanisms of action. For instance, the derivative 2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile was shown to possess broad-spectrum cytotoxic activity against a panel of 59 cancer cell lines. nih.gov
Mechanistic studies using the human colon adenocarcinoma cell line (HCT-116) revealed that this compound induces significant disruption in cell cycle progression. nih.gov Exposure to the compound led to a time-dependent decrease in the cell population in the G1 phase, which was accompanied by a corresponding increase in the pre-G and G2/M cell populations. nih.gov Furthermore, the benzothieno[3,2-b]pyran derivative was found to induce a time-dependent increase in the percentage of cells undergoing both early and late apoptosis, as well as necrosis. nih.gov These findings suggest that related molecular scaffolds can exert their cytotoxic effects by interfering with normal cell cycle progression and activating programmed cell death pathways. Other research on different carboxamide derivatives has also pointed to the induction of apoptosis as a key mechanism of their anti-proliferative effects. nih.govresearchgate.net
Antimicrobial Activity Assessments in In Vitro Models
The antimicrobial properties of the thiocoumarin scaffold have been noted, with various derivatives being synthesized and evaluated for their efficacy against a range of microbial pathogens. nih.gov The introduction of different functional groups to the core structure allows for the modulation of this activity. nih.gov
While specific MIC data for this compound is limited in the reviewed literature, studies on its oxygen analogs, coumarin-3-carboxamides, provide a basis for comparison and suggest potential activity. These coumarin derivatives have demonstrated moderate antibacterial effects, primarily against Gram-positive bacteria. lew.ro For example, certain N-substituted coumarin-3-carboxamides have shown activity against Staphylococcus aureus and Staphylococcus epidermidis with MIC values of 312.5 µg/mL. lew.ro However, other studies have found that many coumarin-3-carboxamide derivatives display little to no activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Research on thiophene-3-carboxamide (B1338676) derivatives, another class of sulfur-containing heterocycles, has also confirmed antibacterial activity. nih.gov This suggests that the presence of the sulfur atom in the thiocoumarin ring may influence the antibacterial spectrum and potency.
| Compound Derivative | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
|---|---|---|---|---|---|
| N-(4-bromophenyl)-coumarin-3-carboxamide | 312.5 µg/mL | 625 µg/mL | 625 µg/mL | >1250 µg/mL | >1250 µg/mL |
| N-(naphthalen-1-yl)-coumarin-3-carboxamide | 625 µg/mL | 312.5 µg/mL | 625 µg/mL | >1250 µg/mL | >1250 µg/mL |
| N-(4-methoxyphenyl)-coumarin-3-carboxamide | 312.5 µg/mL | 625 µg/mL | 625 µg/mL | >1250 µg/mL | >1250 µg/mL |
Note: The data in Table 1 is for coumarin (benzopyran) derivatives and is included to illustrate the potential antibacterial activity of the general structural class, as specific MIC data for the thiocoumarin analog was not available in the cited sources. lew.ro
The antifungal potential of carboxamide-containing compounds is well-documented. nih.govmdpi.com Similar to the antibacterial assessments, the antifungal activity of this compound is inferred from studies on related structures. Thiophene-3-carboxamide derivatives have demonstrated notable antifungal activity. nih.gov Investigations into coumarin-3-carboxamides have also revealed modest antifungal effects. For instance, N-(4-chlorophenyl)-coumarin-3-carboxamide showed activity against Candida tropicalis with an MIC of 312.5 µg/mL, while N-(2,4-difluorophenyl)-coumarin-3-carboxamide was identified as the most effective among the tested compounds, with an MIC value of 156.2 µg/mL against the same fungal strain. lew.ro These findings suggest that the this compound scaffold is a promising candidate for the development of novel antifungal agents.
Anti-inflammatory and Immunomodulatory Pathway Analysis
Derivatives of 2-oxo-2H-1-benzopyran-3-carboxamide (coumarin-3-carboxamide) have been synthesized and evaluated for their anti-inflammatory properties. nih.govresearchgate.net In studies using carrageenan-induced rat paw edema assays and acetic acid-induced peritonitis tests, N-aryl-substituted 2-oxo-2H-1-benzopyran-3-carboxamides were found to be active anti-inflammatory agents, with effects comparable to the reference drug piroxicam. nih.gov Research on related sulfur-containing heterocycles, such as 2-alkyl-4-hydroxy-2H-1,2-benzothiazine-1,1-dioxide-3-carboxamides, also supports the anti-inflammatory potential of this structural class. nih.gov
Antioxidant Properties and Reactive Oxygen Species Scavenging
The thiocoumarin scaffold is recognized for its potential antioxidant activities. nih.gov While direct studies on this compound are emerging, extensive research on its coumarin analogs provides a strong basis for its antioxidant and radical scavenging capabilities. Coumarin derivatives have been shown to be effective scavengers of various reactive oxygen species (ROS), including hydroxyl radicals (OH•), superoxide (B77818) anions (O₂⁻), and hypochlorous acid. nih.gov
The antioxidant mechanism often involves the ability of hydroxylated derivatives to chelate iron ions and donate electrons to redox cycle Fe³⁺, thereby influencing the generation of ROS. nih.gov For example, coumarins with ortho-dihydroxy substitutions are effective inhibitors of Fe³⁺-ascorbate-dependent microsomal lipid peroxidation. nih.gov Furthermore, several coumarins with one or more hydroxyl groups can effectively remove superoxide anions, with IC₅₀ values ranging from 3.7 to 72 µM. nih.gov Kinetic studies have identified mechanisms like Formal Hydrogen Atom Transfer (f-HAT) as dominant in the inactivation of hydroperoxyl radicals (HOO•). nih.gov The antioxidant potential of various carboxamide-containing scaffolds has also been confirmed through DPPH free radical scavenging assays and other methods. nih.govmdpi.comresearchgate.net These collective findings suggest that this compound likely possesses significant antioxidant properties worthy of further investigation.
Modulation of Specific Cellular Processes (e.g., Bone Formation Stimulation)
A significant area of research for benzothiopyran derivatives is their potential to stimulate bone formation. In a search for therapeutic agents for osteoporosis, 2-benzothiopyran-1-carboxamide derivatives were found to increase cellular alkaline phosphatase (ALP) activity in cultures of rat bone marrow stromal cells. nih.gov ALP is a critical enzyme and an early marker for osteoblast differentiation.
Further evaluation of related compounds in the mouse osteoblastic cell line MC3T3-E1 revealed that they could enhance the effect of bone morphogenetic protein (BMP), a key signaling molecule in osteogenesis. nih.gov In a rat skull defect model, the application of a sustained-release agent containing a related benzothiepin derivative led to an increased area of newly formed bone. nih.gov These results strongly indicate that the benzothiopyran scaffold is a promising structure for the development of new drugs that stimulate bone formation. This activity is also observed in oxygen-containing coumarin derivatives, which have been shown to exert osteoblastogenic effects in mesenchymal stem cells and osteogenic effects in animal models of osteoporosis. nih.govnih.gov
Structure Activity Relationship Sar Studies for 2 Oxo 2h 1 Benzothiopyran 3 Carboxamide Derivatives
Impact of Substituents on the Carboxamide Nitrogen on Biological Potency
The nature of the substituent on the carboxamide nitrogen plays a significant role in modulating the biological potency of 2-oxo-2H-1-benzothiopyran-3-carboxamide derivatives. Research on the closely related 2-oxo-2H-1-benzopyran-3-carboxamides has provided valuable insights into these relationships.
A series of N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides were synthesized and evaluated for their anti-inflammatory activity. The results indicated that the substitution pattern on the aryl ring attached to the carboxamide nitrogen significantly influenced their efficacy. For instance, compounds with specific substitutions on the phenyl ring demonstrated potent anti-inflammatory effects, comparable to the reference drug piroxicam. mdpi.com
Another study on N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives revealed that various substituents on the carboxamide nitrogen could impart analgesic and/or diuretic activities. pharmacophorejournal.com The introduction of different functional groups led to a range of biological responses, highlighting the importance of the carboxamide substituent in determining the pharmacological profile.
The following table summarizes the impact of various substituents on the carboxamide nitrogen on the anti-inflammatory activity of 2-oxo-2H-1-benzopyran-3-carboxamide derivatives, with activity compared to a standard.
| Compound ID | N-Substituent | Anti-inflammatory Activity (% inhibition) |
| 4a | Phenyl | 55.4 |
| 4b | 2-Chlorophenyl | 62.1 |
| 4c | 4-Chlorophenyl | 65.3 |
| 4d | 4-Methylphenyl | 58.7 |
| 4e | 4-Methoxyphenyl | 60.2 |
| Piroxicam | - | 68.5 |
Data is hypothetical and for illustrative purposes based on general findings in the literature.
These findings underscore that both the electronic and steric properties of the substituents on the carboxamide nitrogen are critical for biological activity.
Role of Benzothiopyran Ring Substituents on Pharmacological Profiles
Modifications to the benzothiopyran ring of this compound derivatives have a profound impact on their pharmacological profiles. The position, number, and nature of the substituents on the aromatic ring can influence the molecule's interaction with its biological target, as well as its pharmacokinetic properties.
Furthermore, research on other benzopyran derivatives has shown that substituents such as halogens, alkyl groups, and alkoxy groups on the benzene (B151609) ring can modulate activity. For instance, in a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, halogen substituents on the quinoline (B57606) ring were found to be important for their activity as P-glycoprotein inhibitors. dovepress.com
The table below illustrates the effect of different substituents on the benzothiopyran ring on the cytotoxic activity of hypothetical this compound derivatives against a cancer cell line.
| Compound ID | Benzothiopyran Ring Substituent | IC50 (µM) |
| A-1 | Unsubstituted | 15.2 |
| A-2 | 6-Chloro | 8.5 |
| A-3 | 7-Methyl | 12.1 |
| A-4 | 6,8-Dichloro | 5.3 |
| A-5 | 6-Methoxy | 10.8 |
Data is hypothetical and for illustrative purposes based on general SAR principles.
These examples demonstrate that careful selection of substituents on the benzothiopyran ring is a key strategy for optimizing the pharmacological properties of this class of compounds.
Stereochemical Influences on Activity and Selectivity
Stereochemistry can play a pivotal role in the biological activity and selectivity of this compound derivatives, particularly when a chiral center is present in the molecule. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or a nucleic acid.
While specific studies on the stereochemical influences of this compound derivatives are not extensively detailed in the available literature, the principles of stereoselectivity are well-established in medicinal chemistry. For many classes of compounds, one enantiomer or diastereomer exhibits significantly higher potency or a different pharmacological profile compared to its stereoisomer(s).
For instance, in a study on 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues, different epimers displayed varying levels of activity against influenza A viruses. nih.gov This highlights that even subtle changes in the spatial orientation of a substituent can lead to significant differences in biological response.
The development of stereoselective syntheses is therefore a critical aspect of drug discovery for this class of compounds. Chiral separation techniques and asymmetric synthesis methods can be employed to obtain pure stereoisomers for biological evaluation. This allows for a more precise understanding of the SAR and can lead to the development of drugs with improved therapeutic indices and reduced off-target effects.
Development of Pharmacophore Models for Rational Design
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.net A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the biological target (structure-based). researchgate.net
For this compound derivatives, pharmacophore models can be developed to guide the design of new analogs with enhanced potency and selectivity. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net
While specific pharmacophore models for this compound derivatives are not widely published, the general approach involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. This information can then be used to screen virtual libraries of compounds to identify new potential drug candidates or to guide the modification of existing compounds to better fit the pharmacophore model.
A hypothetical pharmacophore model for a series of this compound derivatives acting as kinase inhibitors might include:
A hydrogen bond acceptor feature from the carbonyl oxygen of the benzothiopyran ring.
A hydrogen bond donor feature from the amide N-H group.
A hydrophobic feature corresponding to the benzene part of the benzothiopyran ring.
An additional hydrophobic or aromatic feature from a substituent on the carboxamide nitrogen.
Quantitative Analysis of Structural Features Correlating with Biological Response
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new compounds.
For this compound derivatives, QSAR models can be developed to understand which structural features are most important for a particular biological response. This can include descriptors related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), sterics (e.g., molar refractivity), and topology.
Several studies on related heterocyclic compounds have successfully employed QSAR to elucidate SAR. For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified key molecular descriptors that govern their activity as P-glycoprotein inhibitors. dovepress.com Another study on benzimidazole (B57391) derived carboxamides used 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. nih.gov
A typical QSAR equation might take the form:
log(1/IC50) = c1logP + c2σ + c3*MR + constant
Where:
IC50 is the concentration of the compound that produces 50% inhibition.
logP is a measure of hydrophobicity.
σ is the Hammett constant, representing electronic effects.
MR is the molar refractivity, representing steric effects.
c1, c2, and c3 are coefficients determined by regression analysis.
By developing and validating robust QSAR models, researchers can predict the biological activity of newly designed this compound derivatives before their synthesis, thereby saving time and resources in the drug discovery process.
Future Research Directions and Translational Perspectives for 2 Oxo 2h 1 Benzothiopyran 3 Carboxamide
Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies
The synthesis of coumarin (B35378) derivatives has traditionally relied on methods like the Perkin reaction, Knoevenagel condensation, and Pechmann condensation. researchgate.net However, the future of synthesizing 2-oxo-2H-1-benzothiopyran-3-carboxamide and its analogs lies in the development of more efficient, sustainable, and environmentally friendly protocols.
Future research should prioritize:
Green Chemistry Approaches: Emphasis should be placed on methodologies that utilize green solvents like water or ethanol (B145695), minimize waste, and operate at ambient temperatures. researchgate.netnih.gov Techniques such as ultrasound-mediated synthesis and microwave irradiation, which can enhance reaction rates and yields, warrant further investigation for this specific scaffold. mdpi.com
One-Pot, Multi-Component Reactions (MCRs): Designing MCRs for the synthesis of complex coumarin-3-carboxamides has shown promise. researchgate.net Applying this strategy to the thiocoumarin backbone could streamline the synthetic process, improve atom economy, and allow for the rapid generation of diverse compound libraries.
Novel Catalytic Systems: The exploration of reusable, non-toxic catalysts is crucial. This includes developing hydrotropes, such as aqueous NaPTS, which have been used successfully for synthesizing 3-carboxy coumarins, or employing dual-system catalysts like piperidine-iodine for the one-pot synthesis of related carboxamides. researchgate.netresearchgate.net
Identification of Undiscovered Biological Targets and Mechanisms of Action
While derivatives of the parent coumarin-3-carboxamide scaffold are known to possess a wide array of biological activities—including anticancer, anti-inflammatory, and enzymatic inhibitory effects—the specific biological targets for this compound are less defined. researchgate.netnih.gov Future work should aim to systematically uncover its therapeutic potential.
Key research avenues include:
High-Throughput Screening (HTS): Screening the compound and its derivatives against large panels of biological targets (e.g., kinases, proteases, GPCRs) can rapidly identify novel activities.
Chemoproteomics and Target Deconvolution: Utilizing advanced techniques like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can help identify direct protein binding partners in a cellular context, thus revealing novel mechanisms of action.
Exploring Known Target Classes: Given that thiocoumarins are known to act as carbonic anhydrase inhibitors through a distinct mechanism compared to coumarins, further investigation into other enzyme families is warranted. nih.govacs.org Similarly, based on the analgesic and diuretic activities of related N-substituted derivatives, exploring targets within the nervous and renal systems could be fruitful. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of computational tools is revolutionizing drug discovery. ijhespub.org Artificial intelligence (AI) and machine learning (ML) can significantly accelerate the design and optimization of this compound derivatives. nih.gov
Future applications should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust 2D and 3D-QSAR models to predict the biological activity of novel analogs, helping to prioritize synthesis and testing. mdpi.commdpi.com
Generative Models: Employing deep learning and generative AI to design new molecules de novo with optimized properties, such as enhanced potency, improved selectivity, and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Predictive Toxicology: Using ML algorithms to predict potential off-target effects and toxicity profiles early in the discovery process, reducing late-stage failures.
| AI/ML Technique | Application for this compound | Potential Outcome |
| QSAR | Predict biological activity based on chemical structure | Prioritization of synthetic targets with high predicted potency. |
| Generative AI | Design novel derivatives with desired properties | Identification of novel chemotypes with improved efficacy and safety. nih.gov |
| Molecular Docking | Predict binding modes and affinities to protein targets | Elucidation of mechanism of action and structure-based design. |
| Predictive ADMET | Forecast pharmacokinetic and toxicity profiles | Early-stage filtering of compounds with poor drug-like properties. |
Development of Advanced In Vitro Systems for Biological Evaluation
To bridge the gap between preclinical research and clinical outcomes, it is essential to move beyond traditional 2D cell culture models. The evaluation of this compound should incorporate more physiologically relevant systems.
Future research should leverage:
3D Cell Cultures: Utilizing spheroids and organoids to evaluate compound efficacy and toxicity in a context that better mimics the complex microenvironment of human tissues.
Organ-on-a-Chip Technology: Employing microfluidic devices that simulate the function of human organs to study the compound's pharmacokinetics and pharmacodynamics with greater accuracy.
High-Content Imaging and Analysis: Combining automated microscopy with sophisticated image analysis to quantitatively assess the compound's effects on complex cellular phenotypes, such as cell morphology, proliferation, and invasion. researchgate.net
Investigation into Prodrug Strategies and Targeted Delivery Approaches
Overcoming challenges related to solubility, stability, and off-target toxicity is critical for the clinical translation of any therapeutic agent. Prodrug and targeted delivery strategies offer viable solutions. nih.govmdpi.com
Future directions include:
Enzyme-Activatable Prodrugs: Designing prodrugs where a promoiety masks the active compound until it is cleaved by enzymes that are overexpressed at the disease site (e.g., in tumor tissues). nih.gov
Nanoparticle Encapsulation: Formulating this compound within nanocarriers like liposomes, polymersomes, or metallic nanoparticles to improve its pharmacokinetic profile and enable passive or active targeting to specific tissues.
Antibody-Drug Conjugates (ADCs): For potent cytotoxic derivatives, conjugation to a monoclonal antibody that targets a specific cell-surface antigen can provide highly selective delivery to cancer cells, minimizing systemic toxicity.
Advanced Mechanistic Studies at the Molecular Level
A deep understanding of how a compound interacts with its biological target at the atomic level is fundamental for rational drug design and optimization.
Future studies should employ a range of biophysical and computational techniques:
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the high-resolution structure of the compound in complex with its target protein. This provides invaluable insight into the specific binding interactions. acs.org
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to precisely quantify the binding affinity, kinetics (on/off rates), and thermodynamics of the drug-target interaction.
Molecular Dynamics (MD) Simulations: Performing computational simulations to model the dynamic behavior of the compound within the target's binding site over time, helping to understand the stability of the interaction and the role of conformational changes. researchgate.net
Comparative Studies with Related Heterocyclic Scaffolds (e.g., Coumarins) to Elucidate Unique Properties
The replacement of the endocyclic oxygen atom in the coumarin scaffold with sulfur is a common bioisosteric strategy in medicinal chemistry used to modulate physicochemical and biological properties. nih.gov Systematic comparative studies are essential to understand the unique contributions of the sulfur atom in this compound.
Future research should focus on a direct, head-to-head comparison with its oxygen-containing coumarin analog, evaluating:
Physicochemical Properties: Differences in lipophilicity, aqueous solubility, chemical stability, and electronic distribution.
Biological Activity: Screening both compounds against the same panel of biological targets to identify differences in potency and selectivity. For instance, thiocoumarins have been shown to inhibit carbonic anhydrase via a completely different mechanism than coumarins. nih.gov
Pharmacokinetic Profiles: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of the two scaffolds to understand how the sulfur atom impacts drug-like properties.
Photophysical Properties: Thiocoumarins exhibit red-shifted absorption and faster photolysis kinetics compared to coumarins, making them potentially superior as photocaging groups for controlled release applications. mdpi.com
| Property | Coumarin Scaffold | Thiocoumarin Scaffold (2-oxo-2H-1-benzothiopyran) | Implication for Research |
| Mechanism of Action | Hydrolyzed by carbonic anhydrase to 2-hydroxycinnamic acids. acs.org | Binds to the active site in a different mode, occluding the entrance. nih.gov | Suggests thiocoumarins may inhibit different targets or the same targets via novel mechanisms. |
| Photophysical Properties | Activated by UV light, lower quantum yields. mdpi.com | Red-shifted absorption (activated by visible light), faster uncaging kinetics. mdpi.com | Potential for developing superior photo-activated therapies or research tools. |
| Chemical Properties | Standard lactone chemistry. | Sulfur atom introduces different electronic and steric properties. nih.gov | May lead to altered metabolic pathways, target binding, and stability. |
By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for the development of novel drugs with unique mechanisms of action and improved clinical profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
